molecular formula C11H15N B1283219 3-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 111422-13-0

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1283219
M. Wt: 161.24 g/mol
InChI Key: DQJWABGLXUIRKS-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline (THIQ) family, which is a group of compounds known for their diverse biological activities and potential therapeutic applications. The structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline includes an isoquinoline core that is partially hydrogenated, with an ethyl group at the third position. This modification can significantly influence the compound's interaction with biological targets and its overall chemical reactivity.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. One efficient approach involves the ethylenediamine diacetate-catalyzed cyclization of 1,3-dicarbonyls to aminobenzaldehydes through domino Knoevenagel/hetero Diels–Alder reactions, providing a rapid route for the synthesis of novel polycycles with the tetrahydroquinoline moiety . Another method includes the cyclization of arylalkyl isothiocyanates with triethyloxonium tetrafluoroborate or ethyl or methyl fluorosulphonate, leading to 1-substituted 3,4-dihydroisoquinolines, which are useful precursors for further synthesis . Additionally, the reaction of 2-(2-lithiophenyl)ethyl chloride with imines and isocyanates has been explored to synthesize 1,2,3,4-tetrahydroisoquinolines and related compounds .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring. The ethyl group at the third position introduces steric bulk and can influence the molecule's conformation and electronic properties. The crystal structure of a related compound, ethyl 3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolylidenehydrazono)-2-oxobutanoate, has been established by X-ray diffraction analysis, providing insights into the conformational aspects of these types of molecules .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives participate in various chemical reactions, reflecting their versatile reactivity. For instance, the reaction of hydrazonoyl halides with 3,4-dihydroisoquinoline derivatives can lead to the formation of pyrrolo[2,1-a]-5,6-dihydroisoquinoline structures . Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offer a synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives . Furthermore, the activated Pictet-Spengler reaction has been utilized to synthesize 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline are influenced by its molecular structure. The presence of the ethyl group can affect the compound's lipophilicity, solubility, and potential to form hydrogen bonds. The partially saturated isoquinoline core contributes to the molecule's stability and reactivity. The selectivity of tetrahydroisoquinoline derivatives as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor has been studied, indicating that the directionality of steric bulk tolerance at both the PNMT active site and the alpha2-adrenoceptor is the same . This suggests that the physical and chemical properties of these molecules are critical for their biological activity and selectivity.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : A study by Kashdan, Schwartz, and Rapoport (1982) elaborates on the synthesis of 1,2,3,4-tetrahydroisoquinoline, including improved methods for synthesizing related compounds. This underlines the compound's role in chemical synthesis and pharmaceutical manufacturing (Kashdan, Schwartz, & Rapoport, 1982).
  • Chemical Reactivity : Atanes et al. (1987) examined the reaction of certain dihydroisoquinolines with benzyne, leading to the production of dibenzindolizines. This showcases the compound's reactivity and potential in creating complex chemical structures (Atanes et al., 1987).

Biological Activity and Pharmacological Potential

  • Dopamine Agonist Properties : A study by Jacob et al. (1981) found that N-alkyl derivatives of 1,2,3,4-tetrahydroisoquinoline showed dopamine-like activity, indicating potential pharmacological applications in conditions related to dopamine regulation (Jacob et al., 1981).
  • Enzymatic Resolution : Research by Sánchez et al. (2001) on the stereo-selective hydrolysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters using animal liver acetone powders underlines the compound's relevance in stereoselective synthesis, a crucial aspect in drug development (Sánchez et al., 2001).

Antibiotic Properties

  • Natural Product Synthesis : A 2004 study discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus. This highlights the role of tetrahydroisoquinoline derivatives in the discovery and synthesis of new antibiotics (Asolkar et al., 2004).

Applications in Asymmetric Synthesis

  • Total Synthesis of Natural Products : Heravi et al. (2018) reviewed the use of the asymmetric Pictet–Spengler Reaction in synthesizing natural products, particularly alkaloids, using tetrahydroisoquinolines. This underscores the compound's utility in creating biologically active molecules (Heravi, Zadsirjan, & Malmir, 2018).

Catalytic Processes

  • Catalytic Synthesis : Research by Lu and Shi (2007) details a Lewis acid catalyzed reaction for synthesizing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, indicating the compound's role in catalysis and chemical synthesis (Lu & Shi, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ .

Future Directions

Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The development of novel THIQ analogs with potent biological activity is a promising area of future research .

properties

IUPAC Name

3-ethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJWABGLXUIRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554595
Record name 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

111422-13-0
Record name 3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GL Grunewald, FA Romero, AD Chieu… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines was synthesized and these compounds were evaluated for their PNMT inhibitory potency and affinity for the α 2 -…
Number of citations: 11 www.sciencedirect.com
FA Romero - 2004 - search.proquest.com
The studies described in this dissertation are aimed at developing a 1, 2, 3, 4-tetrahydroisoquinoline-type (THIQ) inhibitor of phenylethanolamine N-methyltransferase (PNMT) that is …
Number of citations: 0 search.proquest.com
Q Zhu, Y Lu - Synfacts, 2009 - thieme-connect.com
Significance: The authors describe an asymmetric conjugate addition of nitroalkanes to 1, 1-bis (phenylsulfonyl) ethene (2) mediated by a cinchona alkaloid derived thiourea catalyst. …
Number of citations: 2 www.thieme-connect.com
N Drinkwater, H Vu, KM Lovell, KR Criscione… - Biochemical …, 2010 - portlandpress.com
CNS (central nervous system) adrenaline (epinephrine) is implicated in a wide range of physiological and pathological conditions. PNMT (phenylethanolamine N-methyltransferase) …
Number of citations: 51 portlandpress.com
ZHU QIANG - 2010 - core.ac.uk
Sulfones are widely employed as valuable intermediates in organic synthesis. 169 Asymmetric conjugate addition of carbon nucleophiles to vinyl sulfones represents an important …
Number of citations: 2 core.ac.uk
J Wen - 2016 - rucore.libraries.rutgers.edu
Chiral amines are powerful pharmacophores of biologically active molecules for pharmaceuticals and agrochemicals. 1 In 2010, 45 out of the top 200 brand name drugs contained …
Number of citations: 2 rucore.libraries.rutgers.edu
PCB Page, GA Parkes, BR Buckley, JS Wailes - Synlett, 2011 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 1 www.thieme-connect.com

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